N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Tetrahydronaphthalene Core
The 5,6,7,8-tetrahydronaphthalene system adopts a partially saturated bicyclic structure, with the first ring retaining full aromaticity and the second ring existing in a chair-like conformation due to hydrogenation. This semi-rigid framework imposes steric constraints on the sulfonamide group at position 2, limiting rotational freedom around the C-S bond.
Piperidine-Pyridine Substituent
The piperidin-4-ylmethyl group adopts a chair conformation, with the sulfonyl group at position 1 oriented axially to minimize steric clashes with the pyridine ring. The pyridin-3-ylsulfonyl moiety exhibits a planar geometry due to conjugation between the sulfonyl group and the pyridine nitrogen, stabilizing the structure through resonance.
| Structural Feature | Conformational Behavior |
|---|---|
| Tetrahydronaphthalene | Partially rigid, chair-like second ring |
| Piperidine ring | Chair conformation with axial sulfonyl group |
| Sulfonamide groups | Planar geometry due to resonance |
Molecular dynamics simulations of analogous sulfonamide-bearing compounds suggest that the N-methyl bridge between the piperidine and tetrahydronaphthalene systems allows limited torsional flexibility, enabling adaptive binding in potential biological targets.
Functional Group Interactions in Bicyclic and Heterocyclic Systems
The compound’s functionality arises from synergistic interactions between its sulfonamide groups, aromatic systems, and heterocyclic substituents:
Sulfonamide Groups
Both sulfonamide moieties (-SO₂NH-) participate in hydrogen bonding , acting as hydrogen bond donors (N-H) and acceptors (S=O). The sulfonamide attached to tetrahydronaphthalene exhibits greater acidity (pKa ≈ 10) compared to the piperidine-linked sulfonamide (pKa ≈ 8) due to electron-withdrawing effects from the aromatic core.
Pyridine-Piperidine System
The pyridin-3-ylsulfonyl group engages in π-π stacking interactions via its aromatic ring, while the sulfonyl oxygen atoms form dipole-dipole interactions with proximal polar residues. The piperidine nitrogen, despite being sulfonated, retains weak basicity (pKa ≈ 4–5), allowing pH-dependent protonation in biological environments.
Tetrahydronaphthalene Hydrophobicity
The bicyclic system creates a hydrophobic pocket that enhances lipid solubility, as evidenced by the compound’s predicted logP value of 2.8. This property facilitates membrane permeability in potential pharmacological applications.
| Interaction Type | Participating Groups | Biological Relevance |
|---|---|---|
| Hydrogen bonding | Sulfonamide N-H and S=O | Target binding affinity |
| π-π stacking | Pyridine and aromatic systems | Structural stabilization |
| Hydrophobic interactions | Tetrahydronaphthalene core | Membrane permeability |
The interplay between these functional groups suggests a multifunctional molecular architecture capable of engaging diverse biological targets through both polar and nonpolar interactions.
Properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c25-29(26,20-8-7-18-4-1-2-5-19(18)14-20)23-15-17-9-12-24(13-10-17)30(27,28)21-6-3-11-22-16-21/h3,6-8,11,14,16-17,23H,1-2,4-5,9-10,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCDOFIYSBRONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Piperidine-Linked Sulfonamides and Amides
- Compound 20 (): (S)-N-(1-((5-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide Key Differences: Replaces the pyridin-3-ylsulfonyl group with a phenylpropionamide chain and a hydroxylated tetrahydronaphthalene. Synthesis: Achieved via reaction of intermediate 18 with pyridinium tert-butoxide in methanol (54% yield) . Physicochemical Data: ESI MS m/z 393 (MH)+; HRMS [M + H]+ 393.2534 .
- Compound 44 (): 6-((2-(Piperidin-1-yl)ethyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide Key Differences: Features a pyridine-3-sulfonamide linked to a piperidine via an ethylamine spacer, with a trimethylpyrazole substituent. Synthesis: Prepared from 6-chloro-N-(1,3,5-trimethylpyrazol-4-yl)pyridine-3-sulfonamide and 2-(piperidin-1-yl)ethanamine (85% yield) .
Aryl-Substituted Piperidine Derivatives
- Compound 35 (): (R)-N-(1-((5-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-(3,4-difluorophenyl)propionamide Key Differences: Substitutes pyridin-3-ylsulfonyl with a 3,4-difluorophenyl group and incorporates a propionamide linkage. Physicochemical Data: ESI MS m/z 428 (MH)+; HRMS [M + H]+ 428.2509 .
2'-Fluoroortho-fluorofentanyl (): N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
Substituent Effects on Molecular Properties
Table 1: Comparison of Key Substituents and Data
Key Observations:
Sulfonamide vs.
Aromatic Substituents : The pyridin-3-ylsulfonyl group in the target compound introduces a heteroaromatic system distinct from phenyl or fluorophenyl groups in analogs. This could modulate electronic properties and metabolic stability .
Synthetic Complexity : Piperidine-linked sulfonamides (e.g., Compound 44) are synthesized efficiently (85% yield), suggesting feasible routes for the target compound despite its structural complexity .
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